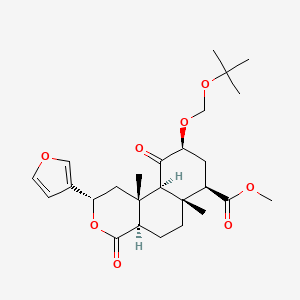

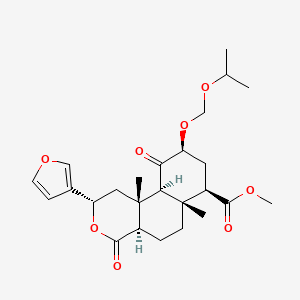

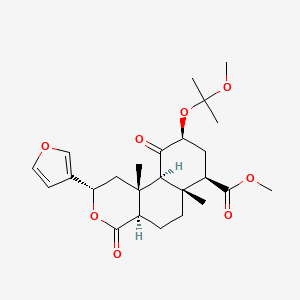

salvinorin B isopropoxymethyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’éther isopropoxyméthylique de salvinorine B est un analogue semi-synthétique du produit naturel salvinorine A. Ce composé est connu pour son agonisme puissant et sélectif du récepteur kappa-opioïde, ce qui en fait un sujet d’intérêt pour la recherche scientifique, en particulier dans les domaines de la neuropharmacologie et de la chimie médicinale .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L’éther isopropoxyméthylique de salvinorine B est synthétisé à partir de la salvinorine B, elle-même dérivée de la salvinorine A. La synthèse implique la protection du groupe hydroxyle en position C-2 de la salvinorine B par un groupe isopropoxymethyle. Cette protection est généralement réalisée à l’aide de chlorure d’isopropoxymethyle en présence d’une base telle que le carbonate de potassium .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour l’éther isopropoxyméthylique de salvinorine B ne soient pas bien documentées, l’approche générale impliquerait une synthèse à grande échelle de la salvinorine B suivie de sa conversion en dérivé éther isopropoxyméthylique. Ce processus impliquerait probablement l’optimisation des conditions de réaction pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

L’éther isopropoxyméthylique de salvinorine B subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels sur la molécule, modifiant potentiellement ses propriétés pharmacologiques.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes cétones présents dans la molécule.

Substitution : Les réactions de substitution, en particulier en position C-2, peuvent être utilisées pour introduire différents groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs couramment utilisés.

Principaux produits

Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation d’acides carboxyliques, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent introduire une variété de groupes fonctionnels, en fonction de l’halogénure d’alkyle utilisé .

Applications de la recherche scientifique

L’éther isopropoxyméthylique de salvinorine B a plusieurs applications de recherche scientifique :

Neuropharmacologie : Il est utilisé pour étudier le récepteur kappa-opioïde et son rôle dans la modulation de la douleur, de l’humeur et de la cognition.

Chimie médicinale : Les chercheurs explorent son potentiel en tant que composé de tête pour le développement de nouveaux analgésiques et antidépresseurs.

Études biologiques : Il est utilisé dans des études qui examinent les effets des agonistes du récepteur kappa-opioïde sur les processus cellulaires et les voies de signalisation.

Applications industrielles :

Applications De Recherche Scientifique

Salvinorin B isopropoxymethyl ether has several scientific research applications:

Neuropharmacology: It is used to study the kappa-opioid receptor and its role in modulating pain, mood, and cognition.

Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new analgesics and antidepressants.

Biological Studies: It is used in studies investigating the effects of kappa-opioid receptor agonists on cellular processes and signaling pathways.

Industrial Applications:

Mécanisme D'action

L’éther isopropoxyméthylique de salvinorine B exerce ses effets principalement par l’agonisme du récepteur kappa-opioïde. Ce récepteur est un récepteur couplé aux protéines G qui, lorsqu’il est activé, inhibe l’activité de l’adénylate cyclase, réduit les niveaux d’AMP cyclique et module l’activité des canaux ioniques. Ces actions entraînent des effets analgésiques, anti-inflammatoires et modificateurs de l’humeur .

Comparaison Avec Des Composés Similaires

Composés similaires

Salvinorine A : Le composé parent, connu pour ses effets hallucinogènes puissants.

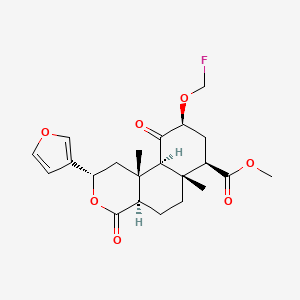

Éther méthoxyméthylique de salvinorine B : Un autre analogue semi-synthétique présentant une activité similaire au récepteur kappa-opioïde.

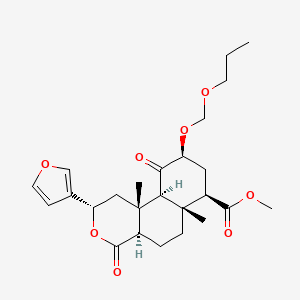

Éther éthoxyméthylique de salvinorine B : Un dérivé avec une durée d’action plus longue et une puissance accrue.

Unicité

L’éther isopropoxyméthylique de salvinorine B est unique en raison de ses modifications structurelles spécifiques, qui confèrent des propriétés pharmacocinétiques distinctes. Il a une durée d’action plus longue que la salvinorine A et présente une sélectivité et une puissance accrues au niveau du récepteur kappa-opioïde .

Propriétés

Formule moléculaire |

C25H34O8 |

|---|---|

Poids moléculaire |

462.5 g/mol |

Nom IUPAC |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-(propan-2-yloxymethoxy)-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C25H34O8/c1-14(2)31-13-32-18-10-17(22(27)29-5)24(3)8-6-16-23(28)33-19(15-7-9-30-12-15)11-25(16,4)21(24)20(18)26/h7,9,12,14,16-19,21H,6,8,10-11,13H2,1-5H3/t16-,17-,18-,19-,21-,24-,25-/m0/s1 |

Clé InChI |

FRUCKVROBALDJE-BYDLNXCSSA-N |

SMILES isomérique |

CC(C)OCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |

SMILES canonique |

CC(C)OCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-azabicyclo[2.2.2]octan-3-yl)-1-(N,N'-dicyclohexylcarbamimidoyl)-1-[(4-naphthalen-1-ylphenyl)methyl]urea](/img/structure/B10853055.png)

![2-[[4-[2-[1-[(3-Chlorophenyl)methyl]cyclohex-2-en-1-yl]ethoxy]phenyl]methyl]guanidine](/img/structure/B10853069.png)

![4-Bromo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzenesulfonamide](/img/structure/B10853075.png)

![5-Amino-2-[[2-[[2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10853111.png)